5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-14(10-3-5-11(21-2)6-4-10)18-16(22-9)19-15(20)12-7-8-13(17)23-12/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFCROIQTNEZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-bromo-1-(4-methoxyphenyl)ethanone under basic conditions.
Introduction of the Thiophene Moiety: The thiazole intermediate is then reacted with 5-chlorothiophene-2-carbonyl chloride in the presence of a base to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene Chlorine
The 5-chloro substituent on the thiophene ring is susceptible to nucleophilic aromatic substitution (NAS) under mild conditions.
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Reaction with amines : The chlorine can be replaced by primary or secondary amines. For example, treatment with morpholine in ethanol at 60°C yields 5-morpholino-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide .
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Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) with arylboronic acids replaces chlorine with aryl groups .
| Reaction Type | Conditions | Product |
|---|---|---|
| Amine substitution | Morpholine, ethanol, 60°C, 12 h | 5-Morpholino derivative |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h | 5-Aryl-substituted thiophene carboxamide |
Functionalization of the Thiazole Ring
The 1,3-thiazole core participates in electrophilic substitution and cycloaddition reactions:
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Electrophilic substitution : Bromination at the 5-methyl-thiazole position using NBS (N-bromosuccinimide) in CCl₄ produces 5-(bromomethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide .
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Cyclocondensation : The exocyclic NH group reacts with aldehydes (e.g., benzaldehyde) under acid catalysis to form Schiff bases .
| Reaction Type | Conditions | Product |
|---|---|---|
| Bromination | NBS, CCl₄, reflux, 6 h | 5-Bromomethyl derivative |
| Schiff base formation | Benzaldehyde, AcOH, 80°C, 8 h | N-(4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide benzylidene |
Hydrolysis and Oxidation of the Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at reflux converts the carboxamide to 5-chlorothiophene-2-carboxylic acid .
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Basic hydrolysis : NaOH in ethanol/water (1:1) yields the sodium salt of the carboxylic acid .
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 h | 5-Chlorothiophene-2-carboxyli |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound has shown potent activity against various pathogens, with MIC values indicating effectiveness comparable to standard antibiotics like Ciprofloxacin .
- Biofilm Inhibition : It significantly inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical in treating resistant infections.
- Synergistic Effects : When combined with other antibiotics, such as Ketoconazole, the compound enhances their efficacy against resistant bacterial strains .
Anticancer Potential
The anticancer properties of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide have been investigated through various assays:
- Cytotoxicity Studies : The compound has shown low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, with IC50 values indicating a favorable safety profile .
- Mechanism of Action : Its anticancer activity may be attributed to the modulation of key signaling pathways involved in cell proliferation and apoptosis. The interaction with specific molecular targets suggests potential for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Studies : A study reported the synthesis of thiazole derivatives, including the target compound, which exhibited strong antimicrobial activity against various strains. The research highlighted its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies evaluated the efficacy of this compound against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition compared to control groups, supporting its use in cancer therapy research .
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in cancer progression, providing a basis for its use in drug design .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide involves the inhibition of Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This mechanism makes it a potential candidate for treating thromboembolic disorders.
Comparison with Similar Compounds
Thiophene-Thiazole Carboxamides
- N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (): Structural Differences: Replaces the 4-methoxyphenyl group with a 3-methoxy-4-(trifluoromethyl)phenyl substituent and substitutes chlorine with a nitro group on the thiophene. 99.05% for a difluorophenyl analogue) . Activity: Narrow-spectrum antibacterial action, likely targeting bacterial enzymes via nitro group reduction .
5-Chloro-N-(4-(4-Methoxy-3-Methylphenyl)Thiazol-2-yl)-2-Nitrobenzamide ():
Thiazole Derivatives with Varied Heterocycles
5-tert-Butyl-6-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)Pyrazine-2-Carboxamide ():
- Rivaroxaban (): Structural Differences: Features an oxazolidinone ring and morpholine group instead of thiazole. Impact: The morpholine and oxazolidinone groups confer potent Factor Xa inhibition (anticoagulant activity), highlighting the importance of oxygen-containing heterocycles in enzyme targeting .
Table 1: Key Pharmacological Profiles
Biological Activity
5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H17ClN4O2S2
- Molecular Weight : 456.98 g/mol
- CAS Number : 421580-53-2
- SMILES Notation : CC1=C(SC(NC(C2=CC=CC=C2)=O)=N1)C3=CSC(NC4=C(C=CC(Cl)=C4)OC)=N3
This structure features a thiazole ring, which is known for its diverse biological activities, and a methoxy group that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . A study evaluating various thiazole-bearing compounds found that modifications in their structure significantly influenced their antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide | TBD | TBD |
| Derivative 7b | 0.22 | Staphylococcus aureus |
| Derivative 10 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that the presence of specific substituents, such as methoxy groups and halogens, can significantly enhance cytotoxic activity against various cancer cell lines. For instance, compounds with a methyl group at specific positions on the phenyl ring exhibited increased potency against human glioblastoma and melanoma cells .
Case Studies
- Study on Cytotoxicity : A series of thiazole-integrated compounds were tested against human cancer cell lines, revealing IC50 values below that of standard drugs like doxorubicin. The presence of electron-donating groups was crucial for enhancing activity .
- Mechanism of Action : Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a non-covalent binding mechanism that could be exploited for drug design .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of thiazole rings and coupling of thiophene-carboxamide moieties. Key steps include:
- Thiazole formation : Reacting 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine with 5-chlorothiophene-2-carbonyl chloride under inert conditions.
- Amide coupling : Using coupling agents like EDCI/HOBt or DCC in anhydrous DMF to ensure high yields . Optimization focuses on solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., DMAP for acylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Confirms regiochemistry of the thiazole ring and substitution patterns (e.g., methoxyphenyl group at C4) .
- IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and thiophene C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₄ClN₃O₂S₂) and isotopic patterns for chlorine .
Q. What are the key functional groups influencing reactivity and bioactivity?
- Thiazole ring : Enhances π-π stacking with biological targets.
- Methoxyphenyl group : Modulates lipophilicity and membrane permeability.
- Chlorothiophene-carboxamide : Participates in hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) alter biological activity?
- Substituent effects : Replacing the methoxy group with electron-withdrawing groups (e.g., -CF₃) increases antimicrobial potency but reduces solubility .
- Thiazole vs. oxadiazole : Thiazole derivatives show higher metabolic stability compared to oxadiazole analogs due to reduced oxidative degradation .
- Case study : A methyl group at C5 of the thiazole ring improves binding affinity by 3-fold in kinase inhibition assays .
Q. How can discrepancies in reported biological activities across studies be resolved?
- Purity assessment : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) .
- Structural analogs : Benchmark against compounds like 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide to isolate substituent-specific effects .
Q. What strategies optimize reaction yields in derivative synthesis?
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of arylboronic acids to thiazole intermediates (yields >85%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of carboxamide intermediates .
- Reagent table :
| Reaction Type | Optimal Reagents | Yield (%) |
|---|---|---|
| Oxidation | KMnO₄ in H₂O/THF | 78 |
| Reduction | NaBH₄/MeOH | 92 |
| Substitution | NaN₃ in DMSO | 65 |
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinetic studies : Measure enzyme inhibition (e.g., COX-2) via fluorogenic substrates and analyze Lineweaver-Burk plots .
- Computational docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to kinase domains .
Data Contradiction Analysis
- Example : Conflicting reports on anti-inflammatory activity may arise from assay sensitivity (ELISA vs. Western blot) or cell-type-specific responses. Validate using primary macrophages vs. immortalized cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
